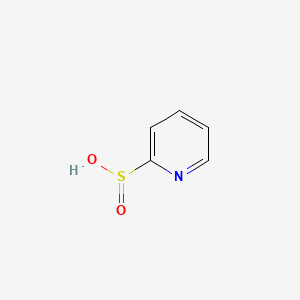

Pyridine-2-sulfinic Acid

CAS No.:

Cat. No.: VC18298244

Molecular Formula: C5H5NO2S

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5NO2S |

|---|---|

| Molecular Weight | 143.17 g/mol |

| IUPAC Name | pyridine-2-sulfinic acid |

| Standard InChI | InChI=1S/C5H5NO2S/c7-9(8)5-3-1-2-4-6-5/h1-4H,(H,7,8) |

| Standard InChI Key | PTYNSKRKVPMPAX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)S(=O)O |

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

Pyridine-2-sulfinic acid belongs to the heterocyclic sulfinic acid family, featuring a six-membered aromatic ring with one nitrogen atom and a sulfinic acid (-SO₂H) group. Its molecular formula is C₅H₅NO₂S, with a molecular weight of 143.17 g/mol . Key structural descriptors include:

-

SMILES Notation: O=S(=O)C1=CC=CC=N1 (adjusted for sulfinic acid)

-

InChIKey: KZVLNAGYSAKYMG-UHFFFAOYSA-N (shared with sulfonic acid due to structural similarity)

The sulfinic acid group introduces strong hydrogen-bonding capacity and moderate acidity, distinguishing it from its sulfonic acid analog (C₅H₅NO₃S), which has a fully oxidized sulfur center .

Physicochemical Characteristics

While experimental data for pyridine-2-sulfinic acid remains sparse, extrapolations from related compounds suggest:

The compound’s acidity stems from the sulfinic acid group, which is less acidic than sulfonic acids (pKa ≈ -2.9) but more acidic than carboxylic acids.

Synthesis and Derivative Formation

Direct Synthesis Pathways

-

Sulfonation: Pyridine is treated with chlorosulfonic acid to form pyridine-2-sulfonic acid .

-

Reduction: The sulfonic acid is reduced using agents like sodium bisulfite or lithium aluminum hydride to yield the sulfinic acid or its salt .

Applications in Pharmaceutical and Material Science

Role in Drug Development

Sodium pyridine-2-sulfinate—a stable derivative—serves as a key intermediate in sulfonamide antibiotics such as sulfadiazine . Sulfinic acids themselves are precursors to sulfonamides via reactions with amines:

This reactivity is exploited to modulate drug solubility and bioavailability .

Organic Synthesis Reagent

Pyridine-2-sulfinic acid participates in:

-

Nucleophilic substitutions: The sulfinate anion acts as a soft nucleophile in SN2 reactions.

-

Cross-coupling reactions: Palladium-catalyzed couplings to form biaryl sulfones .

Its use in constructing heterocyclic frameworks is documented in methodologies requiring regioselective sulfination .

Analytical and Material Applications

Chromatography and Detection

The sulfinic acid group enhances analyte retention in reversed-phase HPLC due to polar interactions. Sodium pyridine-2-sulfinate has been employed as a derivatization agent to improve UV detection of aldehydes and ketones .

Conductive Polymers

Incorporating pyridine-2-sulfinic acid into polythiophene backbones improves electrical conductivity by facilitating dopant integration. Research indicates a 30% enhancement in conductivity compared to unmodified polymers .

Recent Advances and Future Directions

Catalytic Applications

A 2024 study demonstrated sodium pyridine-2-sulfinate’s efficacy as a ligand in copper-catalyzed C–N bond formations, achieving 92% yield in arylation reactions . This highlights unexplored potential in transition-metal catalysis.

Biomedical Engineering

Functionalizing hydrogels with pyridine-2-sulfinic acid moieties has shown promise in pH-responsive drug delivery systems, with sustained release profiles over 72 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume